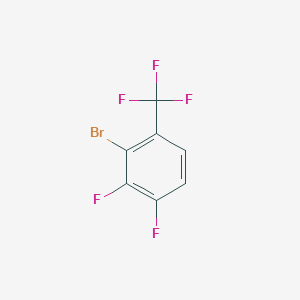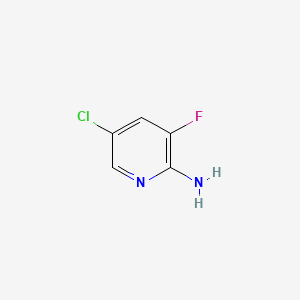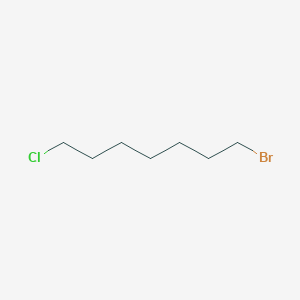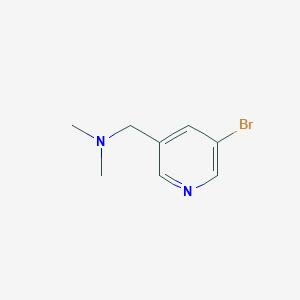
(5-(Benzyloxy)pyridin-2-yl)methanol
Descripción general
Descripción
“(5-(Benzyloxy)pyridin-2-yl)methanol” is a chemical compound with the molecular formula C13H13NO2 . It has a molecular weight of 215.25 g/mol.
Synthesis Analysis
The synthesis of “(5-(Benzyloxy)pyridin-2-yl)methanol” and its derivatives has been a subject of research. For instance, a study reported the development of potent and selective Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists featuring a pyridinyl methanol moiety . Another study discussed the challenging coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles .Aplicaciones Científicas De Investigación
c-Met Inhibition for Cancer Therapy
The compound has been utilized in the design and synthesis of novel derivatives that act as potent inhibitors of the c-Met receptor tyrosine kinase . This enzyme plays a crucial role in cancer cell growth, survival, angiogenesis, and metastasis. Inhibitors targeting c-Met can potentially treat various cancers, including non-small cell lung cancer and gastric cancer. Derivatives of (5-(Benzyloxy)pyridin-2-yl)methanol have shown significant inhibitory activity, making them promising candidates for further drug development.
Anti-Fibrotic Activity
Research has indicated that derivatives of this compound exhibit anti-fibrotic activities . These activities are crucial in the treatment of fibrotic diseases, such as liver fibrosis, which can lead to cirrhosis and liver failure. The derivatives have been tested against hepatic stellate cells, with some showing better activity than existing anti-fibrotic drugs. This suggests potential for these compounds in developing new treatments for fibrotic diseases.
Synthesis of Heterocyclic Compounds
(5-(Benzyloxy)pyridin-2-yl)methanol serves as a key intermediate in the synthesis of various heterocyclic compounds . These compounds have a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties. The ability to synthesize diverse heterocyclic structures using this compound is valuable for medicinal chemistry and drug discovery.
Development of Kinase Inhibitors
The compound is involved in the creation of kinase inhibitors . Kinases are enzymes that play a vital role in the signaling pathways of cells. Overactive kinases are often associated with diseases, particularly cancer. By inhibiting specific kinases, derivatives of (5-(Benzyloxy)pyridin-2-yl)methanol could be used to treat diseases caused by these enzymes.
Organic Synthesis Methodology
This compound is also significant in the field of organic synthesis methodology . It can be used to develop new synthetic routes or improve existing ones for the efficient production of complex molecules. Such methodologies are essential for the large-scale synthesis of pharmaceuticals and other biologically active molecules.
Propiedades
IUPAC Name |
(5-phenylmethoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-9-12-6-7-13(8-14-12)16-10-11-4-2-1-3-5-11/h1-8,15H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGLFQHWXNTFEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CN=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471354 | |
| Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Benzyloxy)pyridin-2-yl)methanol | |
CAS RN |
59781-11-2 | |
| Record name | (5-(Benzyloxy)pyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471354 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)
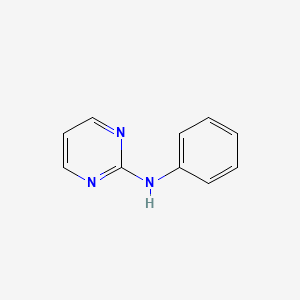
![Benzaldehyde, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B1279572.png)
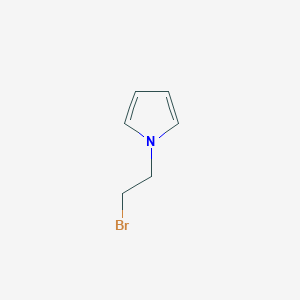
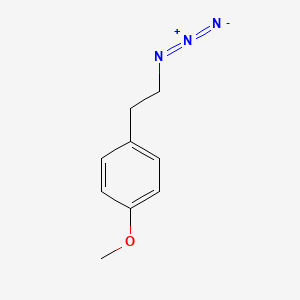
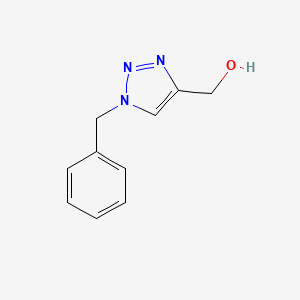
![2-amino-1-benzo[1,3]dioxol-5-yl-ethanone Hydrochloride](/img/structure/B1279583.png)
